molecular formula C22H19N5O2 B2703322 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034566-80-6

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2703322
CAS No.: 2034566-80-6
M. Wt: 385.427
InChI Key: QPEWIFPXQQETDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 1-methyl-1H-pyrazol-4-yl group, a 3,4-dihydroisoquinolin-2(1H)-yl group, and a 5-(pyridin-3-yl)isoxazol-3-yl group.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrazole, isoquinoline, and isoxazole rings in the molecule could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could affect its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Structure

The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, though not directly referenced in available studies, relates closely to research on the synthesis and structural analysis of various heterocyclic compounds. For instance, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone has been detailed, showcasing the condensation processes involved in creating complex molecules with potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010). Similarly, studies on the synthesis and antimicrobial activity of novel quinoline derivatives incorporating pyrazoline and pyridine analogues indicate the potential for developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer potential of compounds structurally similar to the queried molecule. Research on novel quinoline derivatives bearing pyrazoline and pyridine analogues has highlighted significant antibacterial and antifungal activity, with certain compounds exhibiting potent activity against a range of microbial strains (Desai, Patel, & Dave, 2016). Additionally, synthesis and reactions of various heterocyclic compounds, including morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, have been reported, underscoring the versatility of these molecules in generating bioactive compounds with potential pharmacological uses (Zaki, El-Dean, & Radwan, 2014).

Molecular Interaction Studies

Molecular interaction studies, such as those involving antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, provide insights into the binding and activity mechanisms of complex heterocyclic compounds at molecular targets. These studies help in understanding how structural modifications can impact the pharmacological activity of compounds, potentially including those with similar structures to the queried molecule (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to understand its chemical behavior or to explore its potential uses in areas such as medicine or materials science .

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-26-12-17(11-24-26)19-14-27(13-16-5-2-3-7-18(16)19)22(28)20-9-21(29-25-20)15-6-4-8-23-10-15/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEWIFPXQQETDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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